Propanamide, N-(5-bromo-2-thiazolyl)-2-methyl-
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Overview
Description
Propanamide, N-(5-bromo-2-thiazolyl)-2-methyl- is a chemical compound characterized by the presence of a bromine atom attached to a thiazole ring, which is further connected to a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-(5-bromo-2-thiazolyl)-2-methyl- typically involves the reaction of 5-bromo-2-thiazolylamine with 2-methylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Propanamide, N-(5-bromo-2-thiazolyl)-2-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: De-brominated propanamide derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Propanamide, N-(5-bromo-2-thiazolyl)-2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Propanamide, N-(5-bromo-2-thiazolyl)-2-methyl- involves its interaction with specific molecular targets. The bromine atom and thiazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key amino acid residues.
Comparison with Similar Compounds
Similar Compounds
- Propanamide, N-(5-bromo-2-thiazolyl)-3-hydroxy-
- Propanamide, N-(5-bromo-2-thiazolyl)-2,2-dimethyl-
- N-(5-bromo-2-thiazolyl)propanamide
Uniqueness
Propanamide, N-(5-bromo-2-thiazolyl)-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications, making it a valuable subject of study.
Properties
Molecular Formula |
C7H9BrN2OS |
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Molecular Weight |
249.13 g/mol |
IUPAC Name |
N-(5-bromo-1,3-thiazol-2-yl)-2-methylpropanamide |
InChI |
InChI=1S/C7H9BrN2OS/c1-4(2)6(11)10-7-9-3-5(8)12-7/h3-4H,1-2H3,(H,9,10,11) |
InChI Key |
MWIQVOZBGPQZMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=NC=C(S1)Br |
Origin of Product |
United States |
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